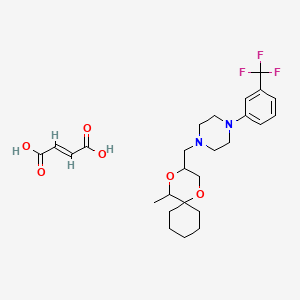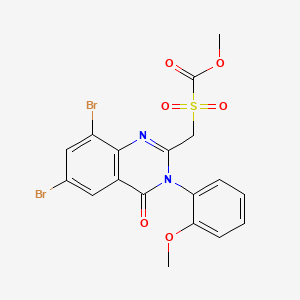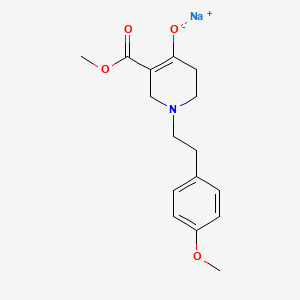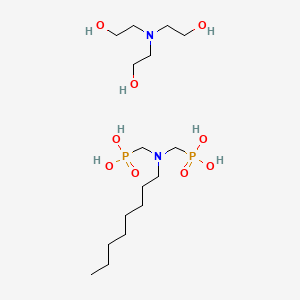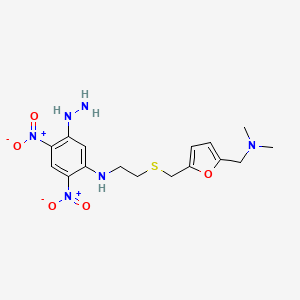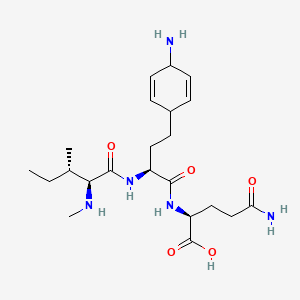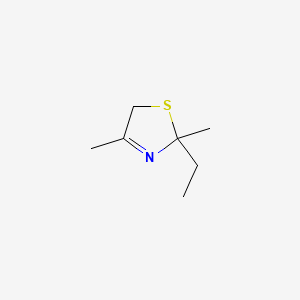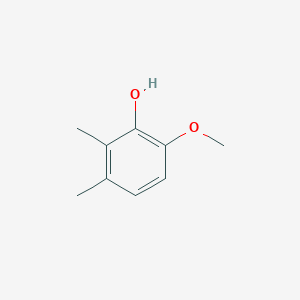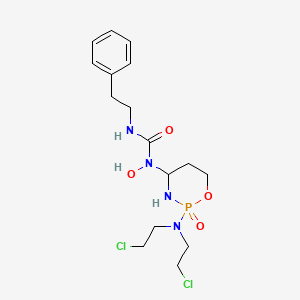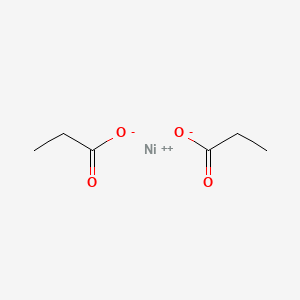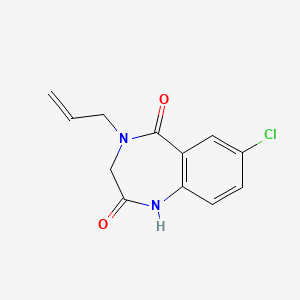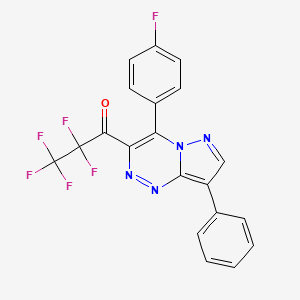
1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro- is a complex organic compound that belongs to the class of pyrazolo-triazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro- typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and pyrazolo-triazine precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: Using fluorinated aromatic compounds as substrates.
Cyclization reactions: Forming the pyrazolo-triazine core structure.
Ketone formation: Introducing the propanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanone, 1-(4-(4-chlorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro-
- 1-Propanone, 1-(4-(4-bromophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro-
Uniqueness
The uniqueness of 1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro- lies in its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
72307-48-3 |
|---|---|
Molekularformel |
C20H10F6N4O |
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
2,2,3,3,3-pentafluoro-1-[4-(4-fluorophenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl]propan-1-one |
InChI |
InChI=1S/C20H10F6N4O/c21-13-8-6-12(7-9-13)16-15(17(31)19(22,23)20(24,25)26)28-29-18-14(10-27-30(16)18)11-4-2-1-3-5-11/h1-10H |
InChI-Schlüssel |
DRRQILIGDQBMTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)C4=CC=C(C=C4)F)C(=O)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


